molecular formula C14H19BrO B064375 1-Bromo-3-tert-butyl-5-methyl-2-prop-2-enoxybenzene CAS No. 188021-38-7

1-Bromo-3-tert-butyl-5-methyl-2-prop-2-enoxybenzene

Cat. No.: B064375
CAS No.: 188021-38-7
M. Wt: 283.2 g/mol
InChI Key: UJUKEPIKYAKNKE-UHFFFAOYSA-N
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Description

1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene is an organic compound that features a benzene ring substituted with a bromine atom, a tert-butyl group, a methyl group, and a prop-2-en-1-yloxy group

Preparation Methods

The synthesis of 1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene can be achieved through several synthetic routes. One common method involves the bromination of 3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-en-1-yloxy group play crucial roles in its reactivity and binding affinity. For instance, the bromine atom can participate in halogen bonding interactions, while the prop-2-en-1-yloxy group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene can be compared with similar compounds such as:

These comparisons highlight the unique structural features and properties of 1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

188021-38-7

Molecular Formula

C14H19BrO

Molecular Weight

283.2 g/mol

IUPAC Name

1-bromo-3-tert-butyl-5-methyl-2-prop-2-enoxybenzene

InChI

InChI=1S/C14H19BrO/c1-6-7-16-13-11(14(3,4)5)8-10(2)9-12(13)15/h6,8-9H,1,7H2,2-5H3

InChI Key

UJUKEPIKYAKNKE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Br)OCC=C)C(C)(C)C

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC=C)C(C)(C)C

Synonyms

1-BROMO-3-(1,1-DIMETHYLETHYL)-5-METHYL-2-(PROP-2-EN-1-YLOXY)BENZENE

Origin of Product

United States

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